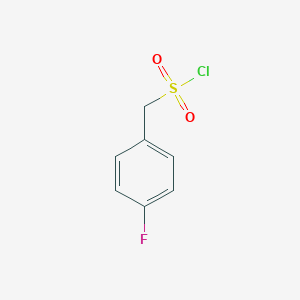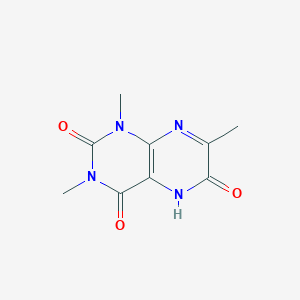
1,3,7-Trimethyl-5H-pteridine-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7-Trimethyl-5H-pteridine-2,4,6-trione is a chemical compound that has been the focus of scientific research for its potential applications in a variety of fields. This compound is also known as tetrahydrobiopterin (BH4), which is an essential cofactor for several enzymes involved in the biosynthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine. BH4 is also involved in the regulation of nitric oxide synthesis, which plays a crucial role in cardiovascular and immune system function.
Mecanismo De Acción
BH4 functions as a cofactor for several enzymes involved in the biosynthesis of neurotransmitters and the regulation of nitric oxide synthesis. BH4 deficiency can lead to a decrease in neurotransmitter synthesis and impaired vascular function.
Efectos Bioquímicos Y Fisiológicos
BH4 has several biochemical and physiological effects, including the regulation of neurotransmitter synthesis, the regulation of nitric oxide synthesis, and the regulation of cell growth and proliferation. BH4 deficiency can lead to several disorders, including neurological disorders, cardiovascular disease, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BH4 in lab experiments is its essential role in several biochemical pathways, making it a crucial factor in several physiological processes. However, one limitation is the complexity of its synthesis and the requirement for several cofactors, which can make it challenging to produce in large quantities.
Direcciones Futuras
For research on BH4 include further studies on its role in neurological disorders, cardiovascular disease, and cancer. Additionally, research on the development of new synthesis methods and the identification of new cofactors could lead to the production of BH4 in larger quantities and at a lower cost. Finally, research on the development of BH4 analogs and derivatives could lead to the development of new drugs for the treatment of various disorders.
Métodos De Síntesis
The synthesis of BH4 involves several steps, including the condensation of 2-amino-4-hydroxy-6-pyruvoyl tetrahydropterin (AH4) with dihydropteridine reductase (DHPR) to form dihydrobiopterin (BH2). BH2 is then oxidized to BH4 by the enzyme dihydrofolate reductase (DHFR). This process requires the presence of several cofactors, including flavin adenine dinucleotide (FAD) and nicotinamide adenine dinucleotide phosphate (NADPH).
Aplicaciones Científicas De Investigación
BH4 has been the focus of scientific research for its potential applications in several fields, including neuroscience, cardiovascular disease, and cancer. In neuroscience, BH4 has been shown to play a crucial role in the biosynthesis of neurotransmitters, which are essential for proper brain function. BH4 deficiency has been implicated in several neurological disorders, including Parkinson's disease, schizophrenia, and depression.
In cardiovascular disease, BH4 has been shown to play a crucial role in the regulation of nitric oxide synthesis, which plays a crucial role in vascular function. BH4 deficiency has been implicated in several cardiovascular disorders, including hypertension and atherosclerosis.
In cancer research, BH4 has been shown to play a role in the regulation of cell growth and proliferation. BH4 deficiency has been implicated in several types of cancer, including breast cancer and prostate cancer.
Propiedades
Número CAS |
101130-63-6 |
|---|---|
Nombre del producto |
1,3,7-Trimethyl-5H-pteridine-2,4,6-trione |
Fórmula molecular |
C9H10N4O3 |
Peso molecular |
222.2 g/mol |
Nombre IUPAC |
1,3,7-trimethyl-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C9H10N4O3/c1-4-7(14)11-5-6(10-4)12(2)9(16)13(3)8(5)15/h1-3H3,(H,11,14) |
Clave InChI |
VBABXTJOQWJKNW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=O)N(C(=O)N2C)C)NC1=O |
SMILES canónico |
CC1=NC2=C(C(=O)N(C(=O)N2C)C)NC1=O |
Sinónimos |
2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3,7-trimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



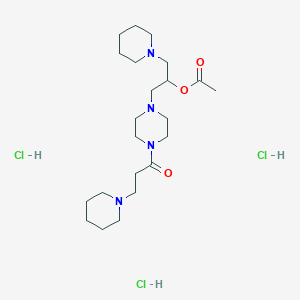
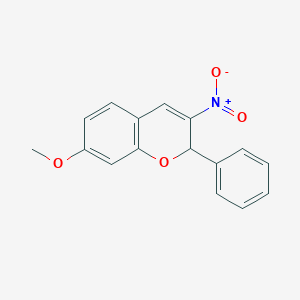
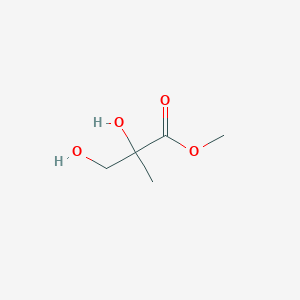
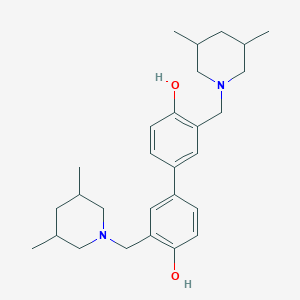
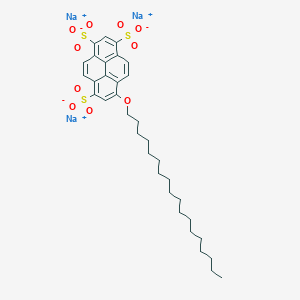
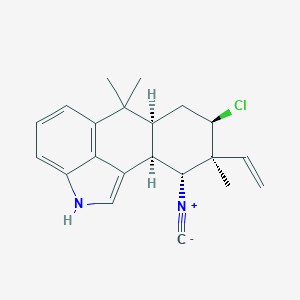
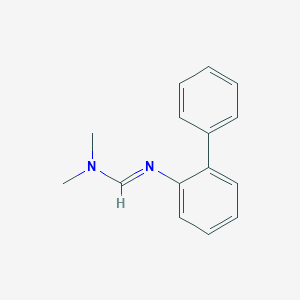
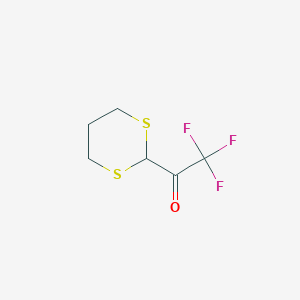
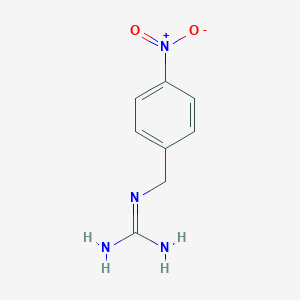
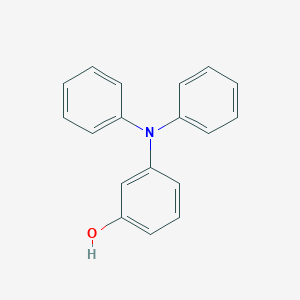
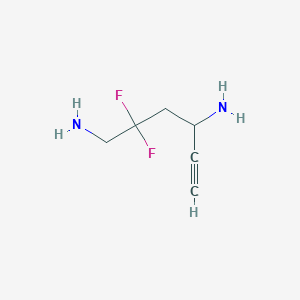
![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)
![1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine](/img/structure/B10029.png)
